2-[(2-methoxydibenzo[b,d]furan-3-yl)amino]-2-oxoethyl acetate
Overview
Description
2-[(2-Methoxydibenzo[b,d]furan-3-yl)amino]-2-oxoethyl acetate is a complex organic compound with a unique structure that includes a dibenzofuran moiety, an amino group, and an acetate ester
Mechanism of Action
Target of Action
CBKinase1_011269, also known as 2-[(2-methoxydibenzo[b,d]furan-3-yl)amino]-2-oxoethyl acetate, Oprea1_717643, CCG-348942, or CBKinase1_023669, primarily targets the Casein Kinase 1 (CK1) family . The CK1 family has been shown to phosphorylate key regulatory molecules involved in various cellular processes such as the cell cycle, transcription and translation, the structure of the cytoskeleton, cell-cell adhesion, and receptor-coupled signal transduction .
Mode of Action
It is known that ck1 isoforms regulate key signaling pathways critically involved in tumor progression . Therefore, it is plausible that CBKinase1_011269 interacts with its targets, leading to changes in these signaling pathways.
Biochemical Pathways
The biochemical pathways affected by CBKinase1_011269 are likely those regulated by CK1 isoforms. These include pathways involved in cell cycle regulation, transcription and translation, cytoskeleton structure, cell-cell adhesion, and receptor-coupled signal transduction . The downstream effects of these pathway alterations could include changes in cell proliferation, differentiation, and survival.
Result of Action
The molecular and cellular effects of CBKinase1_011269’s action would depend on the specific alterations it induces in the CK1-regulated pathways. Given CK1’s role in cell cycle regulation and other cellular processes, the compound could potentially affect cell proliferation, differentiation, and survival .
Biochemical Analysis
Biochemical Properties
CBKinase1_011269 plays a significant role in biochemical reactions . It interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity. The nature of these interactions is complex and multifaceted, involving a range of biochemical processes .
Cellular Effects
CBKinase1_011269 has profound effects on various types of cells and cellular processes . It influences cell function, impacting cell signaling pathways, gene expression, and cellular metabolism . The compound’s presence can alter the normal functioning of cells, leading to changes in their behavior and activity .
Molecular Mechanism
The mechanism of action of CBKinase1_011269 is complex and involves interactions at the molecular level . It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These interactions allow CBKinase1_011269 to influence a wide range of cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of CBKinase1_011269 change over time . Information on the compound’s stability, degradation, and long-term effects on cellular function has been observed in in vitro or in vivo studies . These temporal effects provide valuable insights into how the compound behaves under controlled conditions .
Dosage Effects in Animal Models
The effects of CBKinase1_011269 vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses . These findings are crucial for understanding the safe and effective use of the compound in a biological context .
Metabolic Pathways
CBKinase1_011269 is involved in various metabolic pathways . It interacts with enzymes or cofactors, influencing metabolic flux or metabolite levels . These interactions can alter the normal metabolic processes within cells, leading to changes in their function and behavior .
Transport and Distribution
The transport and distribution of CBKinase1_011269 within cells and tissues are complex processes . The compound interacts with transporters or binding proteins, influencing its localization or accumulation . These interactions play a crucial role in determining where the compound is found within cells and how it is distributed throughout tissues .
Subcellular Localization
The subcellular localization of CBKinase1_011269 can affect its activity or function . Targeting signals or post-translational modifications may direct it to specific compartments or organelles . This localization can influence the compound’s interactions with other molecules and its overall impact on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-methoxydibenzo[b,d]furan-3-yl)amino]-2-oxoethyl acetate typically involves the following steps:
Formation of the Dibenzofuran Core: The dibenzofuran core can be synthesized through a series of cyclization reactions starting from simple aromatic precursors.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Amination: The amino group is introduced through nucleophilic substitution reactions, often using amines or ammonia under basic conditions.
Formation of the Acetate Ester: The final step involves esterification, where the amino group reacts with acetic anhydride or acetyl chloride to form the acetate ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions such as:
Catalysts: Use of catalysts to increase reaction efficiency.
Temperature Control: Maintaining specific temperatures to ensure high yields.
Purification: Techniques like recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Methoxydibenzo[b,d]furan-3-yl)amino]-2-oxoethyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the acetate ester.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
2-[(2-Methoxydibenzo[b,d]furan-3-yl)amino]-2-oxoethyl acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- **2-[(2-Methoxydibenzo[b,d]furan-3-yl)amino]-2-oxoethyl 3-(2-furoylamino)-4-methylbenzoate
- **2-[(2-Methoxydibenzo[b,d]furan-3-yl)amino]-2-oxoethyl 2,4,5-trimethoxybenzoate
Uniqueness
2-[(2-Methoxydibenzo[b,d]furan-3-yl)amino]-2-oxoethyl acetate is unique due to its specific structural features, such as the methoxy group on the dibenzofuran core and the acetate ester, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
[2-[(2-methoxydibenzofuran-3-yl)amino]-2-oxoethyl] acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO5/c1-10(19)22-9-17(20)18-13-8-15-12(7-16(13)21-2)11-5-3-4-6-14(11)23-15/h3-8H,9H2,1-2H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTUQQNWRWBHZMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)NC1=C(C=C2C3=CC=CC=C3OC2=C1)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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